molecular formula C20H18N2O4 B2593276 N-(2,4-dimethylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide CAS No. 876871-48-6

N-(2,4-dimethylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

Cat. No.: B2593276
CAS No.: 876871-48-6
M. Wt: 350.374
InChI Key: SGIHBPBHAHWHOZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a synthetic organic compound belonging to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a nitrophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan ring with an amine derivative, such as 2,4-dimethylaniline, under suitable conditions.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, where the furan derivative is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and modified to ensure higher yields, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups on the furan ring or phenyl rings are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, dyes, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide: shares similarities with other furan carboxamides and nitrophenyl derivatives.

    Oxazole Derivatives: Compounds like oxazole derivatives have similar structural features and biological activities.

Uniqueness

  • The unique combination of the furan ring, carboxamide group, and nitrophenyl group in this compound distinguishes it from other similar compounds.
  • Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-7-8-18(13(2)9-12)21-20(23)17-11-19(26-14(17)3)15-5-4-6-16(10-15)22(24)25/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIHBPBHAHWHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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